

4-Chloro-2-ethoxycarbonylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxycarbonylphenylboronic acid

Cat. No.: B1592881

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An In-depth Technical Guide to **4-Chloro-2-ethoxycarbonylphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of **4-Chloro-2-ethoxycarbonylphenylboronic acid**, a specialized reagent for organic synthesis. As a Senior Application Scientist, this document synthesizes its fundamental properties, core applications, and practical considerations for its use in a research and development setting. While this specific isomer is not as widely documented as some analogues, its chemical behavior and utility can be expertly inferred from the extensive literature on substituted phenylboronic acids.

Core Physicochemical Properties

4-Chloro-2-ethoxycarbonylphenylboronic acid is a trifunctional aromatic compound containing a boronic acid, a chloro group, and an ethoxycarbonyl group. This unique substitution pattern makes it a valuable building block for introducing specific structural motifs in complex molecule synthesis.

The primary identifiers and calculated properties are summarized below. It is important to note that while a definitive CAS number for this specific isomer is not widely indexed in public databases, its molecular formula and structure are well-defined.

Property	Value / Identifier	Source
Molecular Formula	C ₉ H ₁₀ BClO ₄	--INVALID-LINK--
Average Molecular Weight	228.44 g/mol	Calculated
Monoisotopic Mass	228.03607 Da	--INVALID-LINK--
IUPAC Name	(4-Chloro-2-ethoxycarbonylphenyl)boronic acid	-
SMILES	CCOC(=O)c1cc(Cl)ccc1B(O)O	--INVALID-LINK--
InChI Key	XKWOKFJBESYBKP-UHFFFAOYSA-N	--INVALID-LINK--
CAS Number	Not Widely Available	-

Based on analogous compounds such as 4-chlorophenylboronic acid and other crystalline boronic acids, **4-Chloro-2-ethoxycarbonylphenylboronic acid** is expected to be a white to off-white crystalline powder.^[1] Its solubility is likely limited in water but good in polar organic solvents like DMSO and methanol.

Caption: Molecular structure of **4-Chloro-2-ethoxycarbonylphenylboronic acid**.

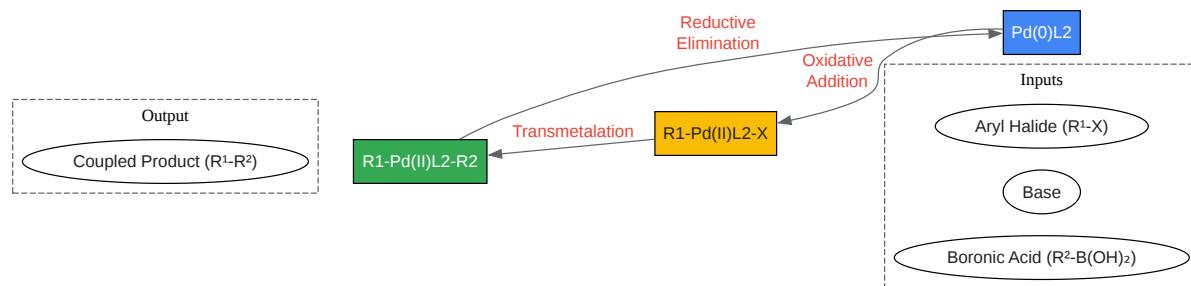
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds.^[2] This reaction is a cornerstone of modern medicinal chemistry and materials science due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of reactants.^{[2][3]}

Mechanistic Rationale

The catalytic cycle, typically employing a Palladium(0) complex, involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) complex.
- Transmetalation: The organic moiety from the boronic acid (R^2) is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species.[3]
- Reductive Elimination: The two organic groups (R^1 and R^2) couple and are eliminated from the palladium center, forming the new C-C bond (R^1-R^2) and regenerating the active Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The specific structure of **4-Chloro-2-ethoxycarbonylphenylboronic acid** allows chemists to introduce a 4-chloro-2-ethoxycarbonylphenyl group onto a target molecule. This is particularly valuable in drug discovery, where the chlorine atom can modulate electronic properties or serve as a handle for further functionalization, and the ester can act as a key interaction point or a precursor to a carboxylic acid.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the palladium-catalyzed coupling of **4-Chloro-2-ethoxycarbonylphenylboronic acid** with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

- **4-Chloro-2-ethoxycarbonylphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- $\text{Pd}(\text{PPh}_3)_4$ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 equivalents)
- Toluene and Water (e.g., 4:1 mixture)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl acetate and Hexane for chromatography

Protocol Steps:

- Inert Atmosphere Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The $\text{Pd}(0)$ catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.
- Reagent Addition: To the flask, add the aryl bromide, **4-Chloro-2-ethoxycarbonylphenylboronic acid**, K_2CO_3 , and $\text{Pd}(\text{PPh}_3)_4$. Causality: Adding solids first prevents them from sticking to the wet sides of the flask.

- Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water). The solvent should be degassed by bubbling with inert gas for 20-30 minutes prior to use. Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heat provides the necessary activation energy for the reaction. The biphasic system (Toluene/Water) with a base is standard for efficient Suzuki couplings.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Causality: The aqueous wash removes the inorganic base (K_2CO_3) and boronic acid byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: Removal of residual water is essential before purification.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Causality: Chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and byproducts.

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Synthesis and Safety Considerations

Plausible Synthesis Route

While specific literature for the synthesis of **4-Chloro-2-ethoxycarbonylphenylboronic acid** is sparse, a plausible route can be derived from established methods for similar compounds.^{[4][5]} A common approach involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a borate ester. For instance, starting from ethyl 3-chlorobenzoate, a directed ortho-metallation followed by reaction with triisopropyl borate and subsequent acidic hydrolysis would likely yield the desired product.

Safety and Handling

No specific safety data sheet (MSDS) is widely available for **4-Chloro-2-ethoxycarbonylphenylboronic acid**. However, the MSDS for the closely related isomer, 3-chloro-4-(ethoxycarbonyl)phenylboronic acid, provides valuable guidance.[6]

- Hazards: Boronic acids as a class are generally considered irritants. Assume the compound may cause skin, eye, and respiratory irritation.[6] It may be harmful if swallowed.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a particle respirator (e.g., N95) may be necessary.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be prone to dehydration to form boroxine anhydrides, so proper storage is key to maintaining reactivity.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2-ethoxycarbonylphenylboronic acid is a highly functionalized building block with significant potential in synthetic chemistry. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl systems. While specific experimental data for this isomer is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of its structural analogues. By following sound experimental protocols and adhering to appropriate safety measures, researchers can effectively leverage this reagent to advance projects in drug discovery and materials science.

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